4-Chloro-2-(((2-hydroxybenzylidene)hydrazono)methyl)phenol
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Overview
Description
Preparation Methods
The synthesis of 4-Chloro-2-(((2-hydroxybenzylidene)hydrazono)methyl)phenol typically involves the condensation reaction of 4-chloro-2-aminophenol with 2-hydroxybenzaldehyde in the presence of an acidic catalyst . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
4-Chloro-2-(((2-hydroxybenzylidene)hydrazono)methyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Chloro-2-(((2-hydroxybenzylidene)hydrazono)methyl)phenol has several scientific research applications:
Biology: The compound’s fluorescence characteristics make it useful in bioimaging and studying biological processes at the molecular level.
Industry: Used in the development of sensors and detection systems for various industrial applications.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(((2-hydroxybenzylidene)hydrazono)methyl)phenol involves excited-state intramolecular proton transfer (ESIPT) and aggregation-induced emission (AIE). These mechanisms enable the compound to exhibit fluorescence upon interaction with specific target molecules. The molecular targets and pathways involved include the formation of hydrogen bonds and interactions with specific functional groups on the target molecules .
Comparison with Similar Compounds
4-Chloro-2-(((2-hydroxybenzylidene)hydrazono)methyl)phenol can be compared with similar compounds such as:
2-(((2-Hydroxybenzylidene)hydrazono)methyl)phenol: Lacks the chloro substituent, which may affect its fluorescence properties.
4-Chloro-2-(((2-hydroxybenzylidene)hydrazono)methyl)phenyl acrylate: Contains an acryloyl group, enhancing its fluorescence detection capabilities.
The uniqueness of this compound lies in its specific structural features that contribute to its AIE properties and its ability to form stable complexes with target molecules.
Properties
Molecular Formula |
C14H11ClN2O2 |
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Molecular Weight |
274.70 g/mol |
IUPAC Name |
4-chloro-2-[(E)-[(E)-(2-hydroxyphenyl)methylidenehydrazinylidene]methyl]phenol |
InChI |
InChI=1S/C14H11ClN2O2/c15-12-5-6-14(19)11(7-12)9-17-16-8-10-3-1-2-4-13(10)18/h1-9,18-19H/b16-8+,17-9+ |
InChI Key |
UZSNVMBNTIYVJG-GONBZBRSSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/N=C/C2=C(C=CC(=C2)Cl)O)O |
Canonical SMILES |
C1=CC=C(C(=C1)C=NN=CC2=C(C=CC(=C2)Cl)O)O |
Origin of Product |
United States |
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